molecular formula C9H13IN4 B8749781 N4-Cyclopentyl-5-iodo-2,4-pyrimidinediamine

N4-Cyclopentyl-5-iodo-2,4-pyrimidinediamine

Cat. No. B8749781
M. Wt: 304.13 g/mol
InChI Key: XHUFOBOIFMAKBW-UHFFFAOYSA-N
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Patent
US08980903B2

Procedure details

To a stirred solution of compound 315 (25.5 g, 143 mmol) in DMF (120 mL) was added N-iodosuccinimide (32 g, 143 mmol) in two portions at rt. The resulting mixture was stirred at rt for 2 h. Upon workup, the mixture was poured into ice and saturated Na2CO3 aqueous solution with some sodium sulfite and extracted with ethyl acetate (2×). The combined organics were washed with saturated Na2CO3 aqueous solution (3×), dried over Na2SO4, and concentrated in vacuo. The residue was subjected to combi-flash column chromatography (methanol/DCM) to give compound 243 (39 g, 73% yield in 2 steps). 1H NMR (500 MHz, DMSO-d6) δ ppm 7.89 (1 H, s), 6.18 (2 H, s), 5.63 (1 H, d, J=7.6 Hz), 4.30 (1 H, sxt, J=7.4 Hz), 1.84-1.96 (2 H, m), 1.61-1.74 (2 H, m), 1.42-1.58 (4 H, m). LCMS-ESI (POS), M/Z, M+1: Found 305.0.
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
73%

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:6][C:7]2[CH:12]=[CH:11][N:10]=[C:9]([NH2:13])[N:8]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1.[I:14]N1C(=O)CCC1=O.C([O-])([O-])=O.[Na+].[Na+].S([O-])([O-])=O.[Na+].[Na+]>CN(C=O)C>[CH:1]1([NH:6][C:7]2[C:12]([I:14])=[CH:11][N:10]=[C:9]([NH2:13])[N:8]=2)[CH2:2][CH2:3][CH2:4][CH2:5]1 |f:2.3.4,5.6.7|

Inputs

Step One
Name
Quantity
25.5 g
Type
reactant
Smiles
C1(CCCC1)NC1=NC(=NC=C1)N
Name
Quantity
32 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Name
Quantity
120 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×)
WASH
Type
WASH
Details
The combined organics were washed with saturated Na2CO3 aqueous solution (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CCCC1)NC1=NC(=NC=C1I)N
Measurements
Type Value Analysis
AMOUNT: MASS 39 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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